N-Desmethyl Galanthamine-O-methyl-d3 is a deuterium-labeled derivative of Galanthamine, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer's disease. This compound is particularly valued in scientific research as an internal standard for mass spectrometry and liquid chromatography, which enhances the accuracy of quantifying Galanthamine levels in biological samples. The presence of deuterium improves the stability and reliability of analytical measurements, making it an essential tool in pharmacokinetic studies and therapeutic drug monitoring .
N-Desmethyl Galanthamine-O-methyl-d3 is synthesized from Galanthamine through a deuteration process, specifically targeting the methoxy group. This process typically involves the use of deuterated reagents to replace the hydrogen atoms with deuterium, resulting in a compound that retains similar biological activity to its parent molecule while providing distinct advantages in analytical applications .
This compound falls under the category of stable isotope-labeled compounds, specifically designed for use in analytical chemistry and pharmacology. It is classified as an acetylcholinesterase inhibitor due to its structural similarity to Galanthamine, which is crucial for its mechanism of action.
The synthesis of N-Desmethyl Galanthamine-O-methyl-d3 involves several key steps:
The industrial production of N-Desmethyl Galanthamine-O-methyl-d3 adheres to strict quality control measures. The synthesis process is optimized for scalability while maintaining the integrity and purity of the final product. Advanced purification techniques are employed to achieve the desired specifications necessary for research applications .
The molecular formula for N-Desmethyl Galanthamine-O-methyl-d3 is , with a molecular weight of approximately 276.35 g/mol. Its structure features a benzofuro[3a,3,2-ef]benzazepine core, characteristic of its parent compound, Galanthamine.
N-Desmethyl Galanthamine-O-methyl-d3 can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
N-Desmethyl Galanthamine-O-methyl-d3 functions similarly to Galanthamine by inhibiting acetylcholinesterase, thereby increasing acetylcholine concentration in the synaptic cleft. This mechanism enhances cholinergic neurotransmission, which is beneficial in treating neurodegenerative conditions such as Alzheimer's disease. Additionally, it may act as an allosteric modulator at nicotinic receptors, further contributing to its therapeutic effects .
N-Desmethyl Galanthamine-O-methyl-d3 is typically stored at -20°C to maintain stability and prevent degradation. It is available in a neat format for laboratory use.
Key chemical properties include:
Relevant analyses often involve spectroscopic methods (e.g., NMR, MS) to confirm purity and structural integrity during research applications .
N-Desmethyl Galanthamine-O-methyl-d3 has several critical applications in scientific research:
N-Desmethyl Galanthamine-O-methyl-d3 is a deuterium-labeled derivative of the alkaloid metabolite N-Desmethyl Galanthamine (norgalanthamine). Its molecular formula is C₁₇H₁₈D₃NO₃, with a molecular weight of 290.37 g/mol [1] [6]. This compound features three deuterium atoms (D₃) incorporated into the methyl group of the methoxy moiety (-OCD₃) attached to the aromatic ring. Its core structure retains the tetracyclic benzofuran backbone of galanthamine but lacks the N-methyl group on the tertiary amine, distinguishing it from the parent compound [3] [7]. The stereochemistry preserves galanthamine’s original chiral centers, which are critical for its biological activity. The isotopic substitution creates a distinct mass spectral signature while maintaining near-identical physicochemical properties to non-deuterated analogs [1] [8].
Table 1: Structural Attributes of N-Desmethyl Galanthamine-O-methyl-d3 and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Galanthamine | C₁₇H₂₁NO₃ | 287.36 | N-methylated, methoxy group (-OCH₃) |
N-Desmethyl Galanthamine | C₁₆H₁₉NO₃ | 273.33 | Demethylated amine, methoxy group (-OCH₃) |
O-Desmethyl Galanthamine | C₁₆H₁₉NO₃ | 273.33 | Phenolic hydroxyl (-OH) instead of methoxy |
N-Desmethyl Galanthamine-O-methyl-d3 | C₁₇H₁₈D₃NO₃ | 290.37 | Demethylated amine, deuterated methoxy (-OCD₃) |
N-Desmethyl Galanthamine-O-methyl-d3 originates from the metabolic pathway of galanthamine, a clinically approved acetylcholinesterase (AChE) inhibitor used for Alzheimer’s disease. Galanthamine exerts dual mechanisms: competitive inhibition of AChE (IC₅₀ = 500 nM) and allosteric potentiation of nicotinic acetylcholine receptors (α4β2 and α7 subtypes) [2] [9]. N-Desmethyl Galanthamine, a major hepatic metabolite of galanthamine generated via cytochrome P450 (CYP)-mediated N-demethylation, retains AChE inhibitory activity but with reduced potency compared to the parent drug [3] [7]. The deuterated variant serves as a tracer to study this metabolic conversion. Deuterium incorporation at the methoxy group does not alter the pharmacophore but enhances metabolic stability, allowing precise tracking of demethylation kinetics in research settings [1] [6]. This positions N-Desmethyl Galanthamine-O-methyl-d3 as a tool to dissect galanthamine’s metabolism without interfering with its core cholinergic activity [2] [9].
As a deuterated metabolite, N-Desmethyl Galanthamine-O-methyl-d3 is primarily utilized as an internal standard in mass spectrometry-based assays for quantifying galanthamine and its metabolites in biological matrices. The deuterium atoms provide a +3 Da mass shift, enabling unambiguous differentiation from endogenous analogs during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis [1] [6]. This is critical for:
Table 2: Research Applications of N-Desmethyl Galanthamine-O-methyl-d3
Application | Methodology | Key Insights |
---|---|---|
Quantitative Bioanalysis | LC-MS/MS with deuterated internal standard | Enables precise measurement of galanthamine metabolites at sub-nM levels [1] [6] |
Enzyme Kinetics | Isotope dilution assays | Confirms CYP2D6 dominance in N-demethylation pathway [2] |
In vitro Cholinesterase Assays | Ellman’s method | Correlates metabolite exposure with AChE inhibition [3] [9] |
The compound’s isotopic purity (>98%) and stability under physiological conditions make it indispensable for advancing cholinesterase research and designing next-generation Alzheimer’s therapeutics [1] [6].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5